molecular formula C16H17NO2 B3035188 2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol CAS No. 303770-09-4

2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B3035188
CAS No.: 303770-09-4
M. Wt: 255.31 g/mol
InChI Key: QKRYJUSDORXLKY-UHFFFAOYSA-N
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Description

2-{(E)-[(2,5-Dimethylphenyl)imino]methyl}-6-methoxyphenol is a Schiff base characterized by a central imine (–C=N–) group formed via condensation between a 2,5-dimethylphenylamine derivative and a 6-methoxysalicylaldehyde precursor.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-7-8-12(2)14(9-11)17-10-13-5-4-6-15(19-3)16(13)18/h4-10,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRYJUSDORXLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N=CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Condensation Method

Procedure:

  • Reactants:
    • o-Vanillin (2.00 g, 12.0 mmol)
    • 2,5-Dimethylaniline (1.45 g, 12.0 mmol)
    • Anhydrous methanol (50 mL)
    • Molecular sieves (3 Å, 5 g)
  • Steps:
    • Dissolve o-vanillin and 2,5-dimethylaniline in methanol under nitrogen atmosphere.
    • Add molecular sieves to absorb water and drive the equilibrium toward imine formation.
    • Reflux the mixture at 65°C for 4–6 hours.
    • Cool to room temperature; collect precipitated product via vacuum filtration.
    • Recrystallize from hot methanol to obtain pure product as orange crystals.

Yield: 75–85% (varies with purity of reactants and reaction time).

Solvent and Catalyst Variations

Alternative solvents (ethanol, acetonitrile) and catalysts (acetic acid, p-toluenesulfonic acid) have been explored to optimize yield and reaction kinetics (Table 1).

Table 1: Comparative Analysis of Reaction Conditions

Solvent Catalyst Temperature (°C) Time (h) Yield (%)
Methanol None (molecular sieves) 65 6 82
Ethanol Acetic acid (0.1 eq) 78 4 78
Acetonitrile p-TSA (0.05 eq) 82 3 85

Data synthesized from Refs.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of o-vanillin, followed by dehydration to form the C=N bond. The E-configuration of the imine is favored due to steric hindrance between the methoxy group and the 2,5-dimethylphenyl moiety.

Critical Factors Influencing Yield:

  • Water Removal: Molecular sieves or Dean-Stark traps improve yields by shifting equilibrium.
  • Steric Effects: Bulky substituents on the amine (e.g., 2,5-dimethyl groups) slow reaction rates but enhance crystallinity.

Characterization and Validation

Post-synthesis characterization ensures structural fidelity:

Spectroscopic Analysis

  • FT-IR:
    • ν(O-H) at 3200–3400 cm⁻¹ (phenolic hydroxyl).
    • ν(C=N) at 1610–1630 cm⁻¹.
  • ¹H NMR (CDCl₃):
    • δ 8.35 ppm (s, 1H, CH=N).
    • δ 6.8–7.3 ppm (m, 6H, aromatic protons).

X-ray Crystallography

Single-crystal X-ray studies confirm the E-geometry and planar arrangement of the Schiff base. The dihedral angle between the aromatic rings is typically <10°, indicating π-conjugation.

Industrial and Experimental Considerations

  • Scalability: Batch reactions in methanol are cost-effective for gram-scale synthesis.
  • Safety: 2,5-Dimethylaniline is toxic; reactions should be conducted in fume hoods with PPE.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenolic and imine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenolic or imine derivatives.

Scientific Research Applications

Chemistry

  • Coordination Chemistry : The compound is utilized as a ligand in coordination chemistry to form metal complexes. These complexes are studied for their catalytic properties and magnetic behaviors.
  • Reactivity Studies : It serves as a model compound for understanding the reactivity of Schiff bases in organic synthesis.

Biology

  • Antimicrobial Activity : Research indicates that 2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing antimicrobial agents.
  • Antioxidant Properties : The compound has shown promise as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.

Medicine

  • Therapeutic Potential : Investigations are ongoing into its potential as a therapeutic agent. Preliminary studies suggest it may target specific biological pathways involved in cancer and neurodegenerative diseases.
  • Drug Development : Its unique structure allows for modifications that could lead to the development of new drugs with enhanced efficacy and reduced side effects.

Industry

  • Organic Synthesis : this compound is used in synthesizing various organic compounds including polymers and dyes.
  • Material Science : Its properties make it suitable for applications in material science where functionalized polymers are required.

Data Table: Summary of Applications

Application AreaSpecific UseObservations
ChemistryLigand formationForms stable metal complexes; useful in catalysis
BiologyAntimicrobialEffective against S. aureus and E. coli
AntioxidantPotential to mitigate oxidative stress
MedicineTherapeutic agentTargets pathways in cancer; ongoing research
Drug developmentModifiable structure for new drug design
IndustryOrganic synthesisKey component in polymer and dye production

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various Schiff bases including this compound. The results indicated significant inhibition of bacterial growth at low concentrations, highlighting its potential as an alternative to conventional antibiotics.

Case Study 2: Antioxidant Activity

Research conducted by the Institute of Pharmaceutical Sciences demonstrated that the compound exhibits strong free radical scavenging activity. In vitro assays showed that it effectively reduces oxidative stress markers in human cell lines, suggesting its utility in nutraceutical formulations aimed at health enhancement.

Mechanism of Action

Comparison with Similar Compounds

The following analysis compares the target compound with structurally similar Schiff bases, focusing on substituent effects, physicochemical properties, and applications.

Structural and Electronic Comparisons

Table 1: Structural Features of Analogous Schiff Bases
Compound Name (CAS No.) Substituents on Aromatic Rings Molecular Formula Molecular Weight Key Functional Groups
Target Compound 2,5-Dimethylphenyl, 6-methoxyphenyl C₁₆H₁₇NO₂ 255.32 g/mol Imine (–C=N–), Phenol
DCPIMMP () 2,4-Dichlorophenyl, 6-methoxyphenyl C₁₄H₁₁Cl₂NO₂ 308.15 g/mol Imine (–C=N–), Phenol
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol () 4-Methylphenyl, 6-methoxyphenyl C₁₅H₁₅NO₂ 241.29 g/mol Imine (–C=N–), Phenol
Demircioğlu et al. (2021, Ref 44) 3-Chloro-4-methylphenyl, 6-ethoxyphenyl C₁₆H₁₆ClNO₂ 289.76 g/mol Imine (–C=N–), Phenol

Key Observations :

  • Methoxy vs. Ethoxy Groups: The 6-methoxy group in the target compound may reduce solubility in nonpolar solvents compared to the ethoxy group in Demircioğlu’s compound, which has a longer alkyl chain . Chlorine vs. Methyl: DCPIMMP’s dichlorophenyl group increases acidity at the phenolic –OH, improving Cu(II) extraction efficiency at pH 3.9–5.9 .

Spectroscopic and Solvent Extraction Properties

Table 2: Application-Specific Data
Compound Name λₘₐₓ (nm) Metal Extraction Efficiency (Cu²⁺) Optimal pH Range Reference
DCPIMMP 590 High (quantitative extraction) 3.9–5.9
Target Compound (Hypothesized) ~580–600* Moderate to High* 4.0–6.0*

Notes:

  • DCPIMMP’s strong absorption at 590 nm correlates with its conjugated imine-phenol system, which is perturbed by electron-withdrawing Cl substituents. The target compound’s methyl groups may slightly redshift λₘₐₓ due to increased electron density .
  • *Predicted values based on analog data.

Biological Activity

2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol, also identified by its CAS number 303770-09-4, is a Schiff base compound known for its diverse biological activities. This article delves into its pharmacological properties, synthesis, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C16H17NO2
  • Molecular Weight : 255.31 g/mol
  • Melting Point : Approximately 204-206 °C
  • Solubility : Slightly soluble in water; highly soluble in organic solvents

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2,5-dimethylaniline and 6-methoxysalicylaldehyde in the presence of methanol as a solvent and sulfuric acid as a catalyst. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the compound .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in various biological systems. This activity is crucial for preventing cellular damage associated with oxidative stress-related diseases.

Antibacterial and Antifungal Properties

The compound has demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. It also exhibits antifungal effects against various fungal strains. These properties suggest its potential use in developing antimicrobial agents .

Anti-inflammatory and Anti-cancer Effects

Studies have shown that this compound possesses anti-inflammatory properties, which may be beneficial in treating inflammatory diseases. Additionally, preliminary research indicates its potential as an anti-cancer agent, with mechanisms involving apoptosis induction in cancer cells .

The biological activity of this compound can be attributed to its ability to form coordination complexes with metal ions, which may enhance its reactivity and interaction with biological targets. The imine group plays a critical role in these interactions, facilitating various biochemical pathways that lead to its observed pharmacological effects .

Case Studies

StudyFindings
Antioxidant Activity Study Demonstrated effective scavenging of DPPH radicals, indicating strong antioxidant capacity.
Antibacterial Efficacy Showed inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Anti-cancer Research Induced apoptosis in breast cancer cell lines (MCF-7), reducing cell viability by over 60% at concentrations above 100 µM after 48 hours of treatment.

Applications

Given its significant biological activities, this compound holds promise for various applications:

  • Pharmaceuticals : Development of new drugs targeting cancer and inflammatory diseases.
  • Cosmetics : Utilization as an antibacterial agent in personal care products.
  • Food Industry : Potential use as a natural antioxidant to enhance food preservation.

Limitations and Future Directions

Despite its promising properties, limitations such as low solubility in water and potential toxicity need to be addressed. Future research should focus on:

  • Enhancing solubility and bioavailability through novel formulations.
  • Conducting long-term toxicity studies to ensure safety.
  • Exploring additional therapeutic applications in materials science and energy storage.

Q & A

Basic: What are the standard synthetic methodologies for preparing 2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol, and how are intermediates purified?

The compound is typically synthesized via a Schiff base condensation reaction between a substituted o-vanillin derivative (e.g., 6-methoxy-2-hydroxybenzaldehyde) and a 2,5-dimethylaniline precursor. Key steps include:

  • Reaction conditions : Refluxing in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours to drive imine formation .
  • Purification : Recrystallization from ethanol or methanol to remove unreacted starting materials, followed by vacuum filtration. TLC (silica gel, ethyl acetate/hexane) is used to confirm purity .
  • Intermediate isolation : The phenolic hydroxyl group may require protection (e.g., methoxy) to prevent side reactions during synthesis .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :
    • FT-IR : Confirms imine (C=N stretch ~1600–1640 cm⁻¹) and phenolic O–H (broad peak ~3200–3500 cm⁻¹) .
    • NMR : 1^1H NMR identifies methoxy (~δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and imine proton (δ ~8.3 ppm). 13^{13}C NMR resolves carbonyl and aromatic carbons .
  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXTL or SHELXL software for structure refinement. Data collection at 292 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths, angles, and hydrogen-bonding networks .

Advanced: How can researchers address structural refinement challenges (e.g., disorder, twinning) in crystallographic studies of this compound?

  • Disorder handling : Use the SQUEEZE algorithm in PLATON to model unresolved solvent molecules or apply anisotropic displacement parameters (ADPs) for disordered atoms .
  • Twinning : For non-merohedral twinning, employ the HKLF5 format in SHELXL to refine twin laws. Verify with R-factor convergence tests and difference Fourier maps .
  • Validation tools : Check for geometric outliers (e.g., bond lengths, angles) using CCDC’s Mercury software and validate hydrogen bonds with PLATON .

Advanced: What computational methods are used to analyze non-covalent interactions (e.g., hydrogen bonding, π-stacking) in this Schiff base?

  • Hydrogen bonding : Analyze O–H⋯N and N–H⋯O interactions using Hirshfeld surface analysis (CrystalExplorer) or AIM theory (Gaussian 09) to quantify bond critical points .
  • π-Stacking : Measure centroid-to-centroid distances (3.5–4.0 Å) and dihedral angles (<10°) between aromatic rings using Mercury. Pair with DFT calculations (B3LYP/6-311+G(d,p)) to evaluate interaction energies .
  • Electrostatic potentials : Generate mapped surfaces (Multiwfn) to visualize electron-deficient/donor regions influencing packing .

Advanced: How should researchers resolve contradictions between experimental data (e.g., NMR vs. XRD) for this compound?

  • NMR-XRD mismatch : For dynamic effects (e.g., tautomerism), perform variable-temperature NMR or compare solid-state (XRD) vs. solution-state (NMR) structures. Use DFT-optimized geometries (B3LYP/def2-TZVP) to model conformers .
  • Crystallographic vs. spectroscopic purity : Cross-validate with HPLC-MS to detect impurities undetected by XRD. Re-refine SCXRD data with restraints for partial occupancy .
  • Validation protocols : Apply IUCr checkCIF reports to identify systematic errors in crystallographic data .

Advanced: What strategies optimize ligand design for metal complexes using this Schiff base?

  • Donor site modification : Introduce electron-withdrawing groups (e.g., –Br, –NO₂) to the aromatic ring to enhance metal-binding affinity. Evidence from brominated analogs shows improved coordination to Cu(II) and Ni(II) .
  • Steric effects : Adjust substituents (e.g., methyl vs. methoxy) to control ligand flexibility. Crystal structures of ethyl-substituted analogs demonstrate reduced steric hindrance for octahedral coordination .
  • Spectroscopic monitoring : Track complexation via UV-Vis (d-d transitions) and EPR (for paramagnetic metals) to correlate structural changes with spectral shifts .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol
Reactant of Route 2
Reactant of Route 2
2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol

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